

# Physicochemical Properties of 2-Amino-6-fluoro-3-methylquinoline: A Technical Guide

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## Compound of Interest

Compound Name: 2-Amino-6-fluoro-3-methylquinoline

Cat. No.: B1285036

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## Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the novel heterocyclic compound, **2-Amino-6-fluoro-3-methylquinoline**. Due to the limited availability of direct experimental data, this document leverages robust in silico predictive models to detail its key molecular descriptors. This guide also outlines adaptable experimental protocols for the determination of these properties and presents a generalized signaling pathway relevant to the potential therapeutic applications of fluoroquinoline derivatives. All quantitative data is presented in a clear, tabular format to facilitate analysis and comparison.

## Introduction

**2-Amino-6-fluoro-3-methylquinoline** is a substituted quinoline, a class of compounds of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a key structural motif in numerous natural and synthetic bioactive molecules. The introduction of an amino group, a fluoro substituent, and a methyl group to the quinoline core is anticipated to modulate its physicochemical and pharmacological properties, potentially leading to novel therapeutic agents. This document serves as a foundational resource for researchers investigating this compound, providing predicted physicochemical data and relevant experimental methodologies.

## Physicochemical Properties

The physicochemical properties of **2-Amino-6-fluoro-3-methylquinoline** were predicted using the SwissADME web tool, a widely recognized platform for in silico drug discovery.

### Structural and Molecular Identifiers

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>9</sub> FN <sub>2</sub>	--INVALID-LINK--
Molecular Weight	176.19 g/mol	--INVALID-LINK--
CAS Number	203506-28-9	--INVALID-LINK--
Canonical SMILES	<chem>Cc1cc2cc(F)ccc2nc1N</chem>	--INVALID-LINK--

### Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of **2-Amino-6-fluoro-3-methylquinoline**. These values are computationally derived and should be confirmed by experimental methods.

Property	Predicted Value	Prediction Tool
Melting Point	Not available	-
Boiling Point	Not available	-
Water Solubility (logS)	-3.25	SwissADME
Lipophilicity (logP)	2.35	SwissADME
Acid Dissociation Constant (pKa)	Not available	-
Topological Polar Surface Area (TPSA)	53.3 Å <sup>2</sup>	SwissADME

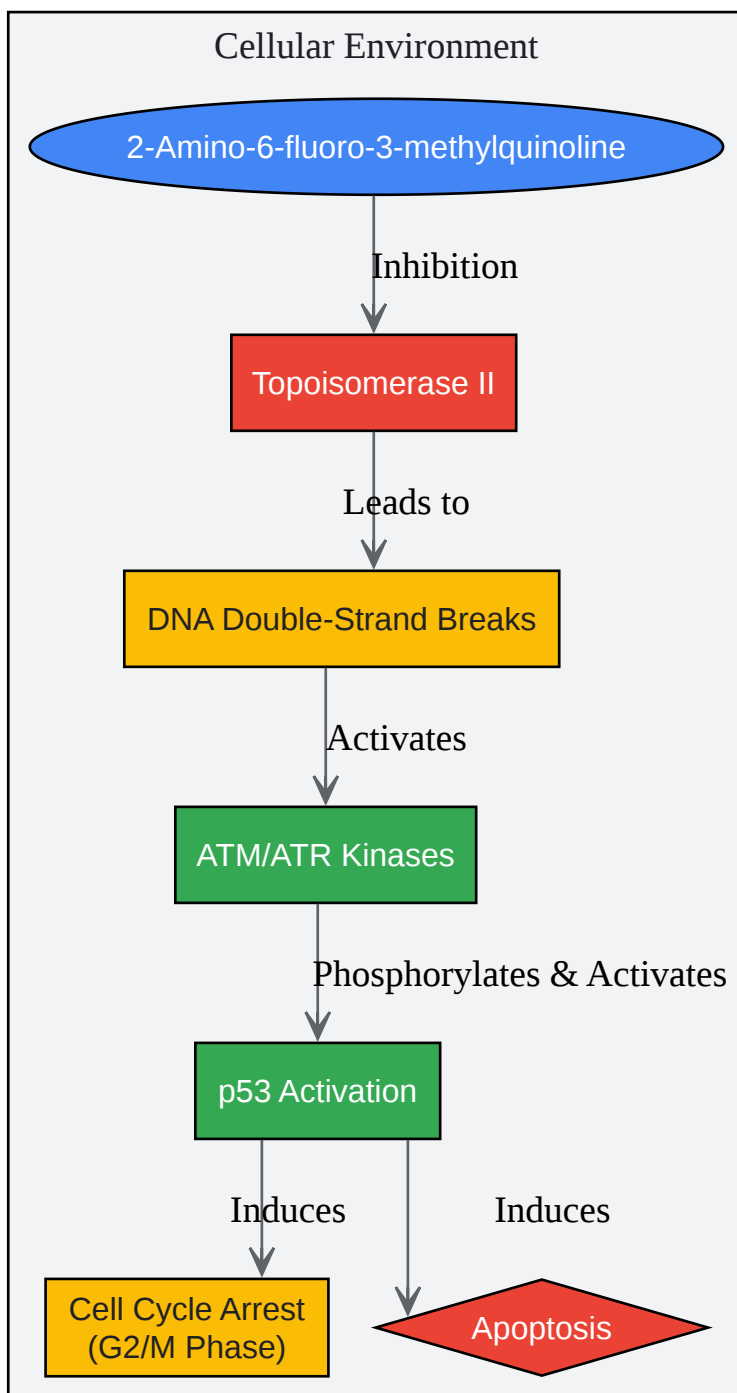
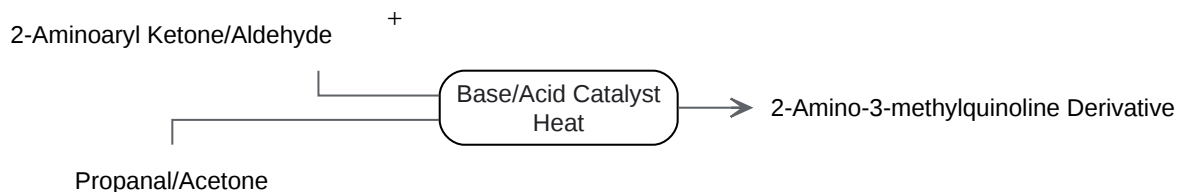
## Experimental Protocols

While specific experimental data for **2-Amino-6-fluoro-3-methylquinoline** is not readily available, the following are generalized, adaptable protocols for the determination of key physicochemical properties of quinoline derivatives.

## Synthesis of 2-Amino-3-methylquinolines (General Procedure)

The synthesis of 2-amino-3-methylquinolines can be achieved through various methods, including the Friedländer annulation. A general approach involves the condensation of a 2-aminobenzaldehyde or 2-aminobenzophenone with a compound containing a reactive methylene group adjacent to a carbonyl group, in this case, propanal or acetone, followed by cyclization.

Reaction Scheme:



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- To cite this document: BenchChem. [Physicochemical Properties of 2-Amino-6-fluoro-3-methylquinoline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1285036#physicochemical-properties-of-2-amino-6-fluoro-3-methylquinoline]

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